(2R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene
Description
(2R)-2,6,6,8-Tetramethyltricyclo[5.3.1.0¹,⁵]undec-8-ene is a tricyclic sesquiterpene characterized by a bridged undecane skeleton with methyl substituents at positions 2, 6, 6, and 8, and a double bond at position 6. Its stereochemistry (2R configuration) and structural complexity influence its physical properties and reactivity. This compound belongs to the cedrane/isocedrane family, which includes bioactive and industrially relevant molecules .
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(2R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12?,13?,15?/m1/s1 |
InChI Key |
IRAQOCYXUMOFCW-PEGDAGBESA-N |
Isomeric SMILES |
C[C@@H]1CCC2C13CC=C(C(C3)C2(C)C)C |
Canonical SMILES |
CC1CCC2C13CC=C(C(C3)C2(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically starts from simpler organic precursors capable of undergoing cyclization to form the tricyclic core. One well-documented laboratory synthesis is the Corey synthesis route, which involves:
- Step 1: Lithiation of 2-methylhept-2-ene at carbon 6 to generate a nucleophilic intermediate.
- Step 2: Reaction of this intermediate with 3-methoxycyclopent-2-enone to form a bicyclic intermediate.
- Step 3: Reduction of the intermediate with sodium borohydride to convert ketones to alcohols.
- Step 4: Treatment with diiodomethane catalyzed by brass to introduce a methylene group.
- Step 5: Pyrogenation in the presence of chromium trioxide and dichloromethane to facilitate oxidation and ring closure.
- Step 6: Acetylation of remaining ketone groups to form carbocations that rearrange to yield epi-alpha-Cedrene and alpha-Cedrene.
These steps require careful control of temperature, solvent choice, and catalyst presence to maximize yield and stereochemical purity.
Industrial Production Methods
Industrial synthesis of (2R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undec-8-ene often adapts the laboratory methods for scale-up. Key features include:
- Use of continuous flow reactors to improve reaction efficiency and control.
- Automation of synthesis steps to enhance reproducibility.
- Application of chromatographic purification and crystallization to obtain high-purity product.
- Optimization of reaction conditions (temperature, pressure, catalysts) to reduce costs and environmental impact.
Reaction Types and Reagents Used
| Reaction Type | Description | Common Reagents and Conditions | Major Products Formed |
|---|---|---|---|
| Cyclization | Formation of the tricyclic core structure | Lithiation agents, organometallic reagents | Tricyclic intermediates |
| Reduction | Conversion of ketones to alcohols | Sodium borohydride (NaBH4) | Alcohol intermediates |
| Oxidation | Introduction of oxygen functionalities or ring closure | Chromium trioxide (CrO3), potassium permanganate (KMnO4) | Ketones, epoxides, rearranged products |
| Substitution | Introduction of methylene or other substituents | Diiodomethane (CH2I2), brass catalyst | Methylene-substituted products |
| Rearrangement | Carbocation-induced structural rearrangements | Acid catalysis, acetylation agents | Alpha-Cedrene and isomers |
These reactions are carefully sequenced to build the complex structure with the correct stereochemistry and functional groups.
Data Table: Summary of Key Synthesis Parameters
| Step | Reaction Type | Reagents/Catalysts | Conditions | Purpose | Outcome/Product |
|---|---|---|---|---|---|
| 1 | Lithiation | n-Butyllithium or similar | Low temperature (-78°C) | Generate nucleophile | Lithiated 2-methylhept-2-ene |
| 2 | Nucleophilic addition | 3-methoxycyclopent-2-enone | Room temperature | Form bicyclic intermediate | Bicyclic ketone intermediate |
| 3 | Reduction | Sodium borohydride (NaBH4) | 0-25°C | Reduce ketone to alcohol | Alcohol intermediate |
| 4 | Substitution | Diiodomethane, brass catalyst | Ambient temperature | Introduce methylene group | Methylene-substituted product |
| 5 | Oxidation/Pyrogenation | Chromium trioxide, dichloromethane | Controlled heating (reflux) | Ring closure and oxidation | Rearranged ketone products |
| 6 | Acetylation/Rearrangement | Acetylation agents (e.g., acetic anhydride) | Room temperature to mild heating | Carbocation formation and rearrangement | Alpha-Cedrene and epi-alpha-Cedrene |
Additional Notes on Synthesis and Isomerism
- Alpha-Cedrene exists alongside several isomers, including beta-Cedrene, which differ mainly in the position of the double bond and exhibit slightly different olfactory properties.
- The compound is a constitutional isomer of beta-Caryophyllene and Valencene but has a less spicy or green aroma.
- Terpenes like alpha-Cedrene are prone to polymerization by oxidation, so synthesis and storage conditions must minimize exposure to air and light to preserve purity and stability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (2R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(2R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
alpha-Funebrene
alpha-Cedrene
Cedrol
- Structure : (1S,2R,5S,7R,8R)-2,6,6,8-Tetramethyltricyclo[5.3.1.0¹,⁵]undecan-8-ol (CAS 77-53-2).
- Key Differences : Hydroxyl group at C8 replaces the double bond, increasing polarity.
- Physical Properties: Melting Point: 55–59°C Boiling Point: 273°C Applications: Widely used in perfumery (e.g., Cedramber®) for woody-amber notes .
Data Tables: Comparative Analysis
Table 1. Structural and Physical Properties
Research Findings and Key Distinctions
- Stereochemical Sensitivity: Minor stereochemical changes (e.g., 2R vs. 1R in alpha-Funebrene) significantly alter optical activity and interaction with enzymes or receptors .
- Functional Group Impact : The presence of a hydroxyl group in Cedrol drastically increases its boiling point and solubility compared to the alkene-containing target compound .
- Natural Occurrence : The target compound’s analogs, like 1R,4S,7S,11R-2,2,4,8-tetramethyltricyclo[5.3.1.0⁴,¹¹]undec-8-ene, are found in black pepper (up to 6.1%), highlighting their role in plant VOCs .
Biological Activity
The compound (2R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene, commonly referred to as alpha-cedrene, is a sesquiterpene that exhibits notable biological activities and applications in various fields, particularly in perfumery and natural product chemistry. This article provides a comprehensive overview of its biological activity based on diverse sources.
- Chemical Formula : C15H24
- Molecular Weight : 204.35 g/mol
- CAS Number : 469-61-4
- Appearance : Colorless clear oily liquid
- Boiling Point : 261–262 °C
- Density : 0.926–0.937 g/mL
Antimicrobial Properties
Alpha-cedrene has demonstrated antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a potential candidate for natural preservatives in food and cosmetic products.
| Pathogen Type | Activity |
|---|---|
| Bacteria | Inhibitory effects observed against Staphylococcus aureus and Escherichia coli |
| Fungi | Effective against Candida albicans and Aspergillus niger |
Anti-inflammatory Effects
Research has shown that alpha-cedrene possesses anti-inflammatory properties. It can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
Antioxidant Activity
Alpha-cedrene exhibits antioxidant properties which help in neutralizing free radicals. This activity is crucial for protecting cells from oxidative stress, contributing to its potential health benefits.
Applications in Perfumery
Alpha-cedrene is widely used in the fragrance industry due to its woody and cedar-like scent profile. It serves as a key ingredient in various perfumes, particularly those aimed at evoking masculine or earthy notes.
Usage in Fragrances
- Woody Notes : Commonly used to impart a rich woody aroma.
- Leather Notes : Acts as a substitute for cedarwood oil in leather fragrances.
Case Studies
- Antimicrobial Study : A study published in the Journal of Essential Oil Research reported that alpha-cedrene exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential for use in natural antimicrobial formulations .
- Anti-inflammatory Research : In a study focusing on natural anti-inflammatory agents, alpha-cedrene was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its therapeutic potential for inflammatory diseases .
- Antioxidant Potential : Research conducted by the Institute of Food Science demonstrated that alpha-cedrene effectively scavenged free radicals in various assays, indicating its role as an antioxidant agent .
Q & A
Q. How can the enantiomeric purity of (2R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undec-8-ene be accurately determined in synthetic samples?
Methodological Answer: Enantiomeric purity is critical due to the compound's stereochemical complexity. Polarimetry is the standard method, leveraging its optical activity. The specific rotation for the (1R,2R,5S,7R)-enantiomer is reported as [α]²⁰/D +103 ± 1° (neat) . For higher precision, chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cyclodextrin derivatives) can resolve enantiomers. Nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) may also differentiate stereoisomers .
Q. What spectroscopic techniques are recommended for structural elucidation of this tricyclic sesquiterpene?
Methodological Answer:
- Raman Spectroscopy: A CNN-based algorithm can reduce noise and spectral shifts, enabling precise identification of key vibrational modes (e.g., C=C stretching at ~1640 cm⁻¹) .
- GC-FID/GC-MS: Used to monitor reaction kinetics and purity, particularly in atmospheric oxidation studies .
- ¹³C-NMR: Assigns carbons in the tricyclic framework, with characteristic signals for quaternary methyl groups (δ 18–22 ppm) and bridgehead carbons (δ 35–45 ppm) .
Q. What are the optimal storage conditions to ensure compound stability?
Methodological Answer: Store under inert gas (N₂ or Ar) at –20°C in amber glass vials to prevent oxidation. The compound’s flash point (110.2°C) and low water solubility suggest minimal hydrolysis risk, but prolonged exposure to light or oxygen may degrade unsaturated bonds .
Advanced Research Questions
Q. How does (2R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undec-8-ene react with NO₃ radicals, and what are the atmospheric implications?
Methodological Answer: In chamber studies, the compound reacts with NO₃ radicals via addition to the endocyclic double bond, forming nitrooxyalkyl radicals. These intermediates react with O₂ to yield peroxides, which contribute to secondary organic aerosol (SOA) formation. Key
| Parameter | Value | Source |
|---|---|---|
| Rate constant (k) at 298 K | 8.16 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | |
| SOA Yield | High (efficient nucleation observed) |
The reaction’s temperature dependence can be modeled using Arrhenius equations, while DFT calculations predict regioselectivity in radical addition .
Q. How can computational methods predict the compound’s reactivity in non-atmospheric systems?
Methodological Answer:
- Density Functional Theory (DFT): Optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the endocyclic double bond (HOMO-rich) is reactive toward NO₃ .
- Molecular Dynamics (MD): Simulates solvation effects in hydrophobic environments (e.g., lipid membranes) to study bioavailability .
Q. What strategies resolve discrepancies in reported physical properties (e.g., boiling point)?
Methodological Answer: Discrepancies arise from stereoisomerism or impurities. For example:
- Boiling Point: Ranges from 252°C (lit.) for pure (1R,2R,5S,7R)-enantiomer to lower values for mixtures .
- Density: 0.925 g/mL at 20°C (pure enantiomer) vs. 0.91–0.93 g/mL for technical-grade samples .
Validate purity via GC-MS and fractional distillation. Collaborate with certified suppliers for standardized materials .
Q. How can synthetic routes be optimized for scalability and stereochemical control?
Methodological Answer:
- Biocatalytic Synthesis: Use terpene synthases (e.g., from Cupressus species) for enantioselective cyclization of farnesyl diphosphate precursors .
- Metal-Catalyzed Cyclization: Pd(II)-catalyzed pathways show promise for tricyclic framework assembly but require chiral ligands to control the (2R)-configuration .
Data Contradictions and Resolution
Q. Why do environmental regulations list this compound inconsistently across regions?
Methodological Answer: The compound is listed under Japan’s "Act on the Assessment of Releases of Specified Chemical Substances" (2000) but not in the EU’s REACH Annex XIV. This discrepancy reflects regional risk assessments. Researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
